An In-Depth Technical Guide to 5-Methyl-2-(1-pyrrolidinyl)aniline: Chemical Properties and Structure
An In-Depth Technical Guide to 5-Methyl-2-(1-pyrrolidinyl)aniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Methyl-2-(1-pyrrolidinyl)aniline. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide leverages data from its constituent parts and closely related analogues to provide well-founded estimations of its characteristics. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Structure and Identification
5-Methyl-2-(1-pyrrolidinyl)aniline is an aromatic amine characterized by a toluidine core substituted with a pyrrolidine ring at the second position. This structure suggests its potential utility as a scaffold in medicinal chemistry and materials science.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-methyl-2-(pyrrolidin-1-yl)aniline | - |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| SMILES | CC1=CC(=C(C=C1)N2CCCC2)N | - |
| InChI | InChI=1S/C11H16N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | - |
| CAS Number | Not assigned | [3] |
Physicochemical Properties
Table 2: Calculated and Estimated Physicochemical Properties
| Property | 5-Methyl-2-(1-pyrrolidinyl)aniline | 2-(1-pyrrolidinyl)aniline (Analogue) | Data Type |
| Molecular Weight | 176.26 g/mol [1][2] | 162.23 g/mol [4] | Calculated |
| Monoisotopic Mass | 176.1313 Da | 162.1157 Da[4] | Calculated |
| XLogP3 | 2.2 | 1.9[4] | Predicted |
| Hydrogen Bond Donor Count | 1 | 1[4] | Calculated |
| Hydrogen Bond Acceptor Count | 2 | 2[4] | Calculated |
| Topological Polar Surface Area | 29.3 Ų | 29.3 Ų[4] | Calculated |
Influence of the Methyl Group
The addition of a methyl group to an aniline structure generally influences its physical properties. By comparing aniline and p-toluidine, we can infer the likely effects on 5-Methyl-2-(1-pyrrolidinyl)aniline.
Table 3: Comparison of Aniline and p-Toluidine Physical Properties
| Property | Aniline | p-Toluidine (p-Methylaniline) |
| Melting Point | -6 °C | 43 °C[5] |
| Boiling Point | 184 °C | 200 °C[5] |
| Density | 1.02 g/cm³ | 1.05 g/cm³[5] |
Based on this comparison, it is expected that 5-Methyl-2-(1-pyrrolidinyl)aniline will have a higher melting point, boiling point, and density than its unmethylated counterpart, 2-(1-pyrrolidinyl)aniline. The methyl group, being electron-donating, is also expected to increase the basicity of the aniline nitrogen.[1][6][7]
Spectroscopic Data (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.
¹H NMR Spectroscopy
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Aromatic Protons: Signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The substitution pattern would lead to distinct splitting patterns.
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Pyrrolidine Protons: Two sets of methylene protons on the pyrrolidine ring, likely appearing as multiplets in the range of 1.8-3.5 ppm.
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Methyl Protons: A singlet corresponding to the methyl group protons, expected around 2.2-2.4 ppm.
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Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Aromatic Carbons: Six signals in the aromatic region (110-150 ppm), with carbons attached to nitrogen appearing more downfield.
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Pyrrolidine Carbons: Two signals for the methylene carbons of the pyrrolidine ring.
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Methyl Carbon: A signal in the aliphatic region for the methyl group carbon.
Infrared (IR) Spectroscopy
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N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
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C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.
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C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.
Mass Spectrometry
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Molecular Ion Peak (M⁺): An odd-numbered molecular ion peak at m/z = 176, consistent with the nitrogen rule.
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Fragmentation: Common fragmentation patterns would involve the loss of fragments from the pyrrolidine ring and potentially the methyl group.
Experimental Protocols: Synthesis
A specific, validated experimental protocol for the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline is not documented in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of N-aryl pyrrolidines. A common approach is the reductive condensation of an aniline with a suitable precursor to the pyrrolidine ring.
One such general method involves the reaction of an aniline with 2,5-dimethoxytetrahydrofuran in an acidic aqueous medium with a reducing agent like sodium borohydride.
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of 5-Methyl-2-(1-pyrrolidinyl)aniline from 4-methyl-2-nitroaniline, a common starting material.
An alternative one-step approach could involve the direct reaction of 3-amino-4-methylaniline with 1,4-dibromobutane. The choice of synthetic route would depend on the availability of starting materials and the desired purity of the final product.
Potential Applications and Logical Relationships in Drug Discovery
While no specific biological activity has been reported for 5-Methyl-2-(1-pyrrolidinyl)aniline, its structural motifs are present in various biologically active molecules. The pyrrolidine ring is a common feature in many pharmaceuticals, and substituted anilines are versatile intermediates in drug synthesis.
The logical relationship for its potential use in a drug discovery workflow is outlined below.
This compound could serve as a starting point or a member of a compound library for screening against various biological targets. Its physicochemical properties, such as its predicted XLogP3 of 2.2, suggest a moderate lipophilicity that is often favorable for drug candidates. Further research would be required to determine its specific biological activities and potential therapeutic applications.
